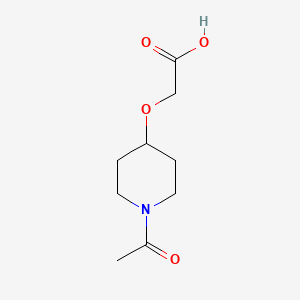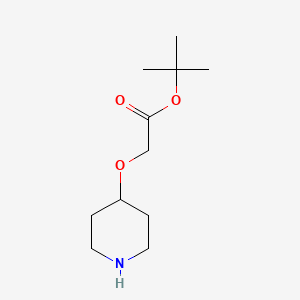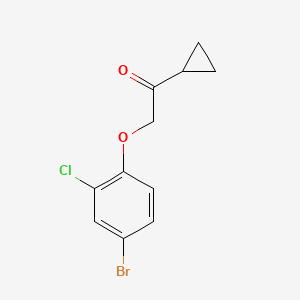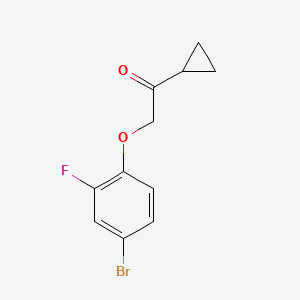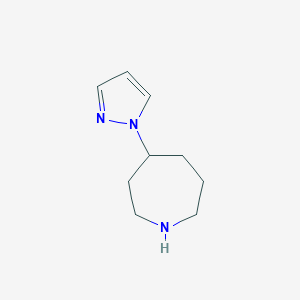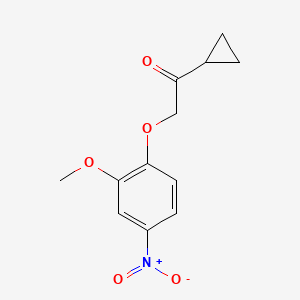
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone
Vue d'ensemble
Description
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalytic Properties : Wickerhamomyces subpelliculosus has been recognized as an excellent whole-cell biocatalyst for the bioreduction of various ketones, including 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone. This bioreduction is stereoselective, highlighting the potential use of this compound in producing specific enantiomers for pharmaceutical applications (Bódai et al., 2016).
Photocatalytic Activities : Studies have shown that compounds similar to 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone undergo intramolecular reactions when exposed to light. For instance, 1-(2-methoxy-5-nitrophenoxy) analogs have been found to undergo photocyclization, indicating potential applications in photochemistry (Mutai et al., 1984).
Chemical Synthesis and Modifications : The compound's structure allows for chemical modifications, such as the synthesis of novel compounds with halogen or nitro groups, starting from similar ethanones. These modifications are crucial in creating new molecules with potentially different biological activities (Kwiecień & Szychowska, 2006).
Potential in Organic Electronics : The radical cation reactivity and the electron transfer properties of similar compounds, like cyclopropyl(4-methoxyphenyl)phenylmethanol, suggest potential applications in the field of organic electronics. These properties are important for designing new materials for electronic devices (Bietti et al., 2006).
Solid-Liquid Phase Equilibrium Studies : Research into the phase equilibrium of similar nitrophenyl ethanones can provide insights into the physical properties of 1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone. Understanding these properties is essential for industrial applications, including material processing and purification (Li et al., 2019).
Propriétés
IUPAC Name |
1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWSTTZGNNAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


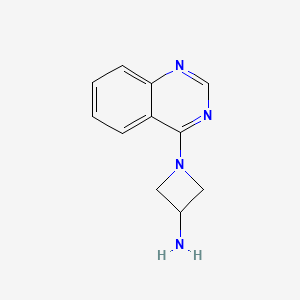

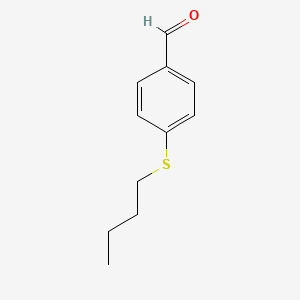
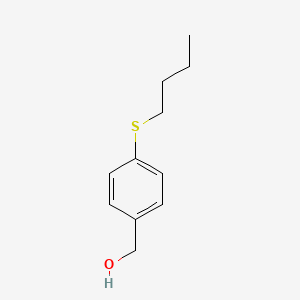
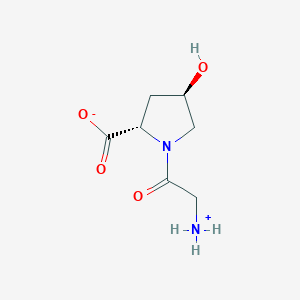
![N-[(quinolin-4-yl)methyl]oxan-4-amine](/img/structure/B7894731.png)
![[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine](/img/structure/B7894735.png)

